3-Benzyl-4-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-4-methylfuran: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom The presence of a benzyl group at the third position and a methyl group at the fourth position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Benzyl-4-methylfuran can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 4-methylfuran with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the benzylated product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other green chemistry principles can be employed to minimize environmental impact and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-4-methylfuran undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Hydrogenation of the furan ring can yield tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl positions, leading to a variety of substituted furans.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Substitution: Lewis acids like aluminum chloride or boron trifluoride can facilitate electrophilic substitution reactions.
Major Products:
Oxidation: Formation of furanones or other oxygenated compounds.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-Benzyl-4-methylfuran is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, derivatives of this compound are investigated for their potential as bioactive compounds. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine: Pharmaceutical research explores the potential of this compound derivatives as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in the production of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-Benzyl-4-methylfuran and its derivatives depends on their specific applications. In biological systems, these compounds may interact with enzymes, receptors, or other molecular targets, leading to various biological effects. For example, they may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
2-Methylfuran: A simple furan derivative with a methyl group at the second position.
Benzylfuran: A furan derivative with a benzyl group at the second position.
4-Methylfuran: A furan derivative with a methyl group at the fourth position.
Comparison: 3-Benzyl-4-methylfuran is unique due to the presence of both a benzyl and a methyl group on the furan ring. This dual substitution pattern imparts distinct chemical and physical properties, making it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
73186-39-7 |
---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-benzyl-4-methylfuran |
InChI |
InChI=1S/C12H12O/c1-10-8-13-9-12(10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChI Key |
AATRESGQQDTFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.